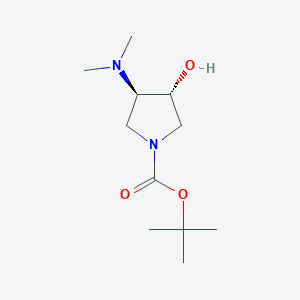

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a dimethylamino substituent at the 3-position, and a hydroxyl group at the 4-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision. Its (R,R) configuration ensures specific interactions in biological systems, making it valuable for drug discovery .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8(12(4)5)9(14)7-13/h8-9,14H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJCQLFIOYWZQH-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1-carboxylate with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the dimethylamino group can yield a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-(Dimethylamino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Estimated as C₁₁H₂₂N₂O₃ (exact formula depends on substituent arrangement).

- Stereochemistry : (3R,4R) configuration critical for enantioselective applications.

- Role : Used in synthesizing lipophilic inhibitors and transition-state analogs due to its dual functional groups (amine and hydroxyl) .

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrrolidine derivatives, highlighting substituent variations, molecular properties, and applications.

Substituent Impact on Physicochemical Properties

- Dimethylamino Group: Enhances basicity and hydrogen-bonding capacity, critical for binding to charged residues in enzymes .

- Cyclohexylsulfanyl vs. Benzylamino: The former increases lipophilicity (logP ~2.8), while the latter introduces aromaticity for π-π interactions .

- Hydroxymethyl Group : Improves aqueous solubility (logP ~0.5), advantageous for water-soluble drug formulations .

Stereochemical Considerations

The (3R,4R) configuration is conserved across analogs to maintain enantioselectivity. For example, the (3R,4S) diastereomer in exhibits distinct pharmacokinetic profiles due to altered spatial arrangement .

Biological Activity

Tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate (CAS Number: 960289-56-9) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.304 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 321.3 ± 42.0 °C |

| Flash Point | 148.1 ± 27.9 °C |

| LogP | -0.39 |

These properties suggest a moderate lipophilicity, which may influence its bioavailability and ability to cross the blood-brain barrier.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE with a value of 0.17 μM, which is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer’s patients .

- Inhibition of β-Secretase : It also inhibits β-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP) and subsequent formation of amyloid-beta peptides associated with Alzheimer's pathology .

- Reduction of Amyloid Aggregation : In vitro studies demonstrated an 85% inhibition of amyloid-beta aggregation at a concentration of 100 μM, suggesting a protective effect against amyloid-induced neurotoxicity .

- Protection Against Oxidative Stress : The compound has shown moderate protective effects against oxidative stress induced by amyloid-beta in astrocyte cultures, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

In Vitro Studies

In vitro studies have shown that treatment with this compound leads to:

- Increased Cell Viability : When astrocytes were exposed to amyloid-beta peptides, cell viability decreased significantly; however, co-treatment with the compound improved cell viability from approximately 43.78% to 62.98% .

- Reduction in Reactive Oxygen Species (ROS) : The compound exhibited a capacity to reduce ROS formation in neuronal cells exposed to oxidative stress .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed results:

- Scopolamine Model : In an animal model using scopolamine to induce cognitive deficits, the compound demonstrated some efficacy in reducing oxidative stress markers like malondialdehyde (MDA), although it was less effective compared to standard treatments like galantamine .

Potential Applications

- Alzheimer's Disease : Given its mechanisms that target both cholinergic deficits and amyloid pathology, this compound could serve as a basis for developing multifunctional agents aimed at treating Alzheimer's disease.

- Neuroprotection : The antioxidant properties may extend its use beyond Alzheimer’s to other neurodegenerative conditions characterized by oxidative stress.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical purity?

- Methodology : The synthesis typically involves multi-step functionalization of pyrrolidine precursors. For example:

- Step 1 : Start with a chiral pyrrolidine scaffold (e.g., (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate, CAS 252574-02-0 ).

- Step 2 : Introduce the dimethylamino group via nucleophilic substitution or reductive amination. Protect hydroxyl groups with tert-butyl carbamate to avoid side reactions.

- Step 3 : Optimize stereochemistry using chiral auxiliaries or enantioselective catalysts. For instance, Na₂CO₃ in methanol/water mixtures can enhance epimerization control during deprotection .

- Critical Parameters : Reaction temperature, solvent polarity (e.g., acetone vs. methanol), and base strength (e.g., 2,6-dimethylpyridine vs. Na₂CO₃) significantly impact yield and diastereomeric excess .

Q. How can researchers validate the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

- NMR Analysis : Compare coupling constants (e.g., ) in H-NMR with DFT-calculated values. For example, axial vs. equatorial proton environments in the pyrrolidine ring reveal stereochemical assignments .

- Optical Rotation : Match experimental [α] values with literature data for related pyrrolidine derivatives (e.g., tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate, CAS 330681-18-0 ).

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity of the dimethylamino and hydroxyl groups in nucleophilic or catalytic reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for reactions involving the dimethylamino group (e.g., alkylation or acylation). Compare activation energies for different stereoisomers .

- Molecular Dynamics (MD) : Simulate solvent effects on hydroxyl group reactivity. Polar solvents like water stabilize hydrogen-bonding interactions, altering reaction pathways .

- Case Study : MD simulations of tert-butyl-protected pyrrolidines in DMSO show reduced nucleophilicity of the hydroxyl group due to steric shielding .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Analysis Framework :

-

Step 1 : Compare reaction protocols (e.g., tert-butyl (3R,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate synthesis in acetone vs. THF ).

-

Step 2 : Identify impurities via LC-MS or C-NMR. For example, tert-butyl group degradation under acidic conditions can generate byproducts .

-

Step 3 : Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere).

Variable Tested Yield (%) Purity (%) Reference Acetone, 24 h 72 95 THF, 48 h 65 88

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Methodology :

- Protection-Deprotection : Use acid-labile tert-butyl carbamate to shield the hydroxyl group during storage. Deprotect with TFA immediately before assays .

- pH Adjustment : Maintain solutions at pH 6–7 to prevent amine protonation or hydroxyl group oxidation .

Methodological Challenges and Solutions

Q. How can researchers mitigate racemization during functionalization of the pyrrolidine ring?

- Solutions :

- Low-Temperature Reactions : Perform alkylation at −20°C to slow epimerization .

- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts to preserve enantiomeric excess during amination .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.